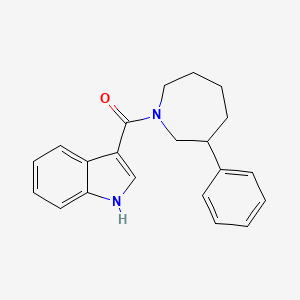
(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O and its molecular weight is 318.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone, a compound featuring both indole and azepane moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon diverse research studies and findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This compound can be synthesized through various methods, including multi-component reactions that combine indole derivatives with azepane structures. For example, one method involves the reaction of 1H-indole with phenylazepanone under specific conditions to yield the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing indole structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against HeLa, MCF-7, and HT-29 cancer cell lines.
- IC50 Values : Preliminary results suggest IC50 values in the low micromolar range, indicating effective growth inhibition.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These findings suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.
- Tubulin Polymerization Inhibition : Similar to colchicine, it may disrupt microtubule formation, hindering cell division.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Strains : Exhibited antifungal properties against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Candida albicans | 12.50 |
Case Studies
Several case studies have demonstrated the efficacy of indole-based compounds in clinical settings:
- Study on Indole Derivatives : A study published in Molecular Pharmacology indicated that indole derivatives similar to this compound effectively inhibited tumor growth in xenograft models.
- Antimicrobial Evaluation : Research evaluating the antimicrobial properties of indole compounds found significant reductions in biofilm formation by S. aureus when treated with related compounds.
Eigenschaften
IUPAC Name |
1H-indol-3-yl-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(19-14-22-20-12-5-4-11-18(19)20)23-13-7-6-10-17(15-23)16-8-2-1-3-9-16/h1-5,8-9,11-12,14,17,22H,6-7,10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVFRRRPOSQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













